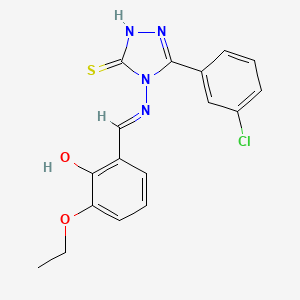
N-methoxycarbonyl-L-Valine-Valine-OH, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxycarbonyl-L-Valine-Valine-OH typically involves the following steps:
Starting Materials: L-valine, triethylamine, and methyl chloroformate.
Reaction Conditions: Methyl alcohol or ethyl alcohol is added to a reaction kettle, followed by the addition of L-valine and triethylamine. The temperature is then raised, and methyl chloroformate is added dropwise.
Post-Reaction Processing: After the reaction is complete, the mixture undergoes decompression, distillation, and concentration until it forms a pulp. Water is then added, and the pH is adjusted to 1.0-2.0 using hydrochloric acid or phosphoric acid.
Industrial Production Methods
The industrial production of N-methoxycarbonyl-L-Valine-Valine-OH follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, cost-effective, and safe, with mild reaction temperatures and low safety risks .
Chemical Reactions Analysis
Types of Reactions
N-methoxycarbonyl-L-Valine-Valine-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
N-methoxycarbonyl-L-Valine-Valine-OH has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various compounds and as a reagent in peptide synthesis.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes and proteins.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-methoxycarbonyl-L-Valine-Valine-OH involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can bind to enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-ethoxycarbonyl-L-Valine-OH: This compound has a similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
N-carbobenzyloxy-L-Valine: Another similar compound with a carbobenzyloxy group.
Fmoc-Val-Cys (psiDmp,Hpro)-OH: A compound used in peptide synthesis with different protective groups.
Uniqueness
N-methoxycarbonyl-L-Valine-Valine-OH is unique due to its specific methoxycarbonyl modification, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications, particularly in the synthesis of antiviral medications and peptide-based compounds .
Properties
Molecular Formula |
C12H22N2O5 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-6(2)8(14-12(18)19-5)10(15)13-9(7(3)4)11(16)17/h6-9H,1-5H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1 |
InChI Key |
SLLHXKZAOBUAAN-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


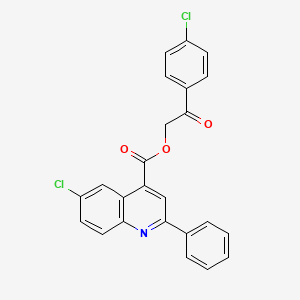
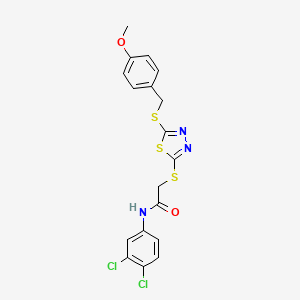
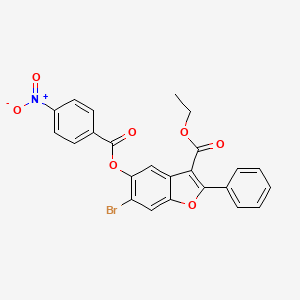

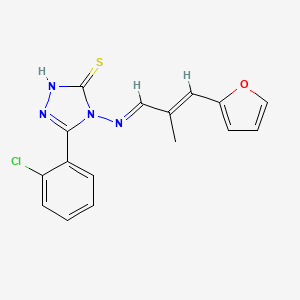


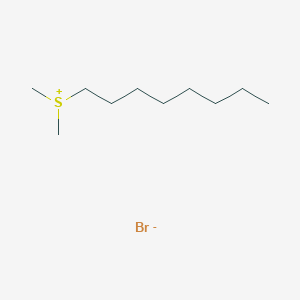
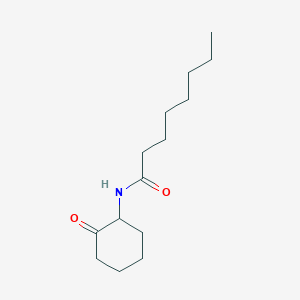

![Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
